N-(1,3-benzodioxol-5-ylmethyl)-3,4-difluorobenzenesulfonamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-3,4-difluorobenzenesulfonamide is a sulfonamide derivative featuring a 1,3-benzodioxole methyl group linked to a 3,4-difluorobenzenesulfonamide scaffold.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO4S/c15-11-3-2-10(6-12(11)16)22(18,19)17-7-9-1-4-13-14(5-9)21-8-20-13/h1-6,17H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVHESULZITNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327125 | |
| Record name | N-(1,3-benzodioxol-5-ylmethyl)-3,4-difluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200052 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
722473-55-4 | |
| Record name | N-(1,3-benzodioxol-5-ylmethyl)-3,4-difluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3,4-difluorobenzenesulfonamide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 3,4-difluorobenzenesulfonamide under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like acetone. The mixture is stirred at room temperature for several hours, followed by filtration and purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-3,4-difluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in biological assays to study enzyme inhibition and protein interactions.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets such as enzymes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, leading to the suppression of cell growth and proliferation . The compound may also induce apoptosis in cancer cells by disrupting key signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The target compound’s structural analogs can be categorized based on variations in the sulfonamide core or the benzodioxole substituent:
Key Observations :
- Compound 34 replaces the benzodioxole group with a tetrazole-phenyl substituent.
- The parent sulfonamide (3,4-difluorobenzenesulfonamide) lacks the benzodioxole methyl group, likely reducing lipophilicity and membrane permeability compared to the target compound .
- Oxadiazole derivatives () retain the benzodioxole methyl group but replace the sulfonamide with thioether-acetamide linkages. These modifications alter hydrogen-bonding capacity and molecular rigidity .
Physical and Spectral Properties
Comparative data for select compounds are summarized below:
Analysis :
- The higher melting point of triazole derivatives (148°C, ) compared to oxadiazole analogs (96–127°C) suggests increased crystallinity due to hydrogen bonding from amino groups .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-3,4-difluorobenzenesulfonamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H11F2NO4S
- Molecular Weight : 327.30 g/mol
- CAS Number : 722473-55-4
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Target Proteins : Similar compounds have been reported to target microtubules and their component protein tubulin. The compound is believed to inhibit tubulin polymerization, leading to disruption in microtubule dynamics.
- Cell Cycle Impact : The interaction with microtubules affects the cell cycle, particularly causing cell cycle arrest during the S phase. This can trigger apoptosis in cancer cells, making it a candidate for cancer therapy.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:
- Cell Viability Assays : The compound demonstrated a dose-dependent reduction in cell viability in various cancer cell lines.
- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 (Breast) | 15.2 | 45 |
| HeLa (Cervical) | 10.7 | 50 |
| A549 (Lung) | 12.4 | 40 |
Insecticidal Activity
The compound has also been evaluated for its potential as an insecticide. Studies have shown that derivatives containing the benzodioxole moiety exhibit larvicidal activity against Aedes aegypti, a vector for several viral diseases.
- Larvicidal Assay Results : The compound was tested for its effectiveness against larvae with notable results:
| Compound | LC50 (µM) | LC90 (µM) |
|---|---|---|
| This compound | 28.9 ± 5.6 | 162.7 ± 26.2 |
| Temephos (Control) | <10.94 | - |
These findings suggest that the compound could serve as a template for developing new insecticides with reduced toxicity to non-target organisms.
Case Studies and Research Findings
Recent studies have highlighted the biological significance of various benzodioxole derivatives:
- Antitumor Activity : A study published in PubMed indicated that benzodioxole derivatives possess selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
- Insecticidal Potential : Another investigation focused on the larvicidal properties of benzodioxole-based compounds against Aedes aegypti, revealing promising results that could lead to new methods of vector control .
Q & A
Q. What are the optimal synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-3,4-difluorobenzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization:
- Step 1: React 3,4-difluorobenzenesulfonyl chloride with 1,3-benzodioxol-5-ylmethanamine under controlled basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
- Step 2: Purify intermediates via column chromatography, with solvent systems optimized for polarity (e.g., hexane/ethyl acetate gradients).
- Key parameters: Maintain temperatures below 0°C during sulfonylation to minimize side reactions. Monitor progress via TLC or HPLC .
Q. How can the structural identity of this compound be confirmed post-synthesis?
Use a combination of:
- NMR spectroscopy: H and C NMR to verify aromatic protons (δ 6.5–7.5 ppm for benzodioxole and fluorobenzene) and sulfonamide NH (δ ~8–10 ppm).
- Mass spectrometry: High-resolution ESI-MS to confirm molecular weight (expected [M+H] ≈ 367.04).
- X-ray crystallography: If single crystals are obtained, SHELX software can refine the structure to confirm bond lengths and angles .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Enzyme inhibition screens: Test against kinases (e.g., B-Raf) due to structural similarity to sulfonamide-based inhibitors .
- Cellular assays: Cytotoxicity profiling in cancer cell lines (e.g., MTT assay) with IC determination.
- Solubility assessment: Use shake-flask method in PBS (pH 7.4) or DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal structure inform intermolecular interactions?
- Perform graph set analysis (as per Etter’s rules) on X-ray data to classify hydrogen bonds (e.g., D(2) motifs for sulfonamide N–H···O interactions).
- Compare packing motifs with analogs (e.g., N-[(1,3-benzodioxol-5-yl)methyl]benzenesulfonamide) to identify conserved supramolecular features influencing stability .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Assay standardization: Replicate experiments under identical conditions (e.g., ATP concentrations in kinase assays).
- Metabolic stability testing: Use liver microsomes to assess if discrepancies arise from rapid degradation.
- Structural analogs: Compare activity of derivatives (e.g., halogen-substituted sulfonamides) to isolate pharmacophore contributions .
Q. How can computational methods predict binding modes with target proteins?
- Molecular docking: Use AutoDock Vina or Schrödinger to model interactions with B-Raf (PDB: 3C4C). Focus on sulfonamide oxygen interactions with Lys483.
- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. What challenges arise in refining the crystal structure of this compound, and how are they addressed?
- Disorder in benzodioxole ring: Apply SHELXL restraints (e.g., SIMU/ISOR) to stabilize refinement.
- Twinned crystals: Use TWINABS for data scaling and HKL-3000 for integration.
- Validation: Check R and CC to ensure data quality .
Q. How does fluorination at the 3,4-positions of the benzene ring influence electronic properties?
- DFT calculations: Compute electrostatic potential maps (e.g., Gaussian 16) to visualize electron-withdrawing effects.
- NMR chemical shifts: Compare F NMR shifts with non-fluorinated analogs to quantify deshielding.
- SAR studies: Synthesize mono-fluoro derivatives to isolate positional effects on bioactivity .
Methodological Tables
Table 1: Key Crystallographic Parameters for Structural Validation
| Parameter | Value | Software/Tool |
|---|---|---|
| Space group | P2/c | SHELX-97 |
| R-factor | <0.05 | OLEX2 |
| H-bond distance (N–H···O) | 2.8–3.0 Å | Mercury |
Table 2: In Silico Binding Affinity Predictions
| Target Protein | ΔG (kcal/mol) | Predicted K (nM) | Software |
|---|---|---|---|
| B-Raf (PDB: 3C4C) | -9.2 | 150 | AutoDock Vina |
| COX-2 (PDB: 5KIR) | -7.8 | 2,300 | Schrödinger |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
